molecular formula C7H14N2O B581047 cis-3-Amino-N,N-dimethylcyclobutanecarboxamide CAS No. 1268521-02-3

cis-3-Amino-N,N-dimethylcyclobutanecarboxamide

Cat. No.: B581047
CAS No.: 1268521-02-3
M. Wt: 142.202
InChI Key: UONIESYKKCIPEX-UHFFFAOYSA-N
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Description

cis-3-Amino-N,N-dimethylcyclobutanecarboxamide: is an organic compound with the molecular formula C₇H₁₄N₂O. It is a cyclobutane derivative featuring an amino group and a dimethylcarboxamide group. This compound is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Amino-N,N-dimethylcyclobutanecarboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutanone with dimethylamine in the presence of a reducing agent to form the desired product. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-3-Amino-N,N-dimethylcyclobutanecarboxamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

Chemistry: cis-3-Amino-N,N-dimethylcyclobutanecarboxamide is used as a building block in organic synthesis. It is employed in the development of new synthetic methodologies and the synthesis of complex organic molecules.

Biology: In biological research, this compound is used to study the effects of cyclobutane derivatives on biological systems. It serves as a model compound for understanding the interactions of similar structures with biological targets.

Medicine: The compound is investigated for its potential therapeutic applications. It is studied for its pharmacological properties and its ability to interact with specific molecular targets in the body.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also utilized in the development of new catalysts and reagents for chemical processes.

Mechanism of Action

The mechanism of action of cis-3-Amino-N,N-dimethylcyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • cis-3-Amino-N,N-dimethylcyclohexanecarboxamide
  • trans-3-Amino-N,N-dimethylcyclobutanecarboxamide
  • cis-4-Amino-N,N-dimethylcyclohexanecarboxamide

Comparison: cis-3-Amino-N,N-dimethylcyclobutanecarboxamide is unique due to its specific cyclobutane ring structure and the spatial arrangement of its functional groups. Compared to its cyclohexane analogs, it exhibits different reactivity and biological activity due to the ring strain and conformational differences. The cis/trans isomerism also plays a crucial role in determining the compound’s properties and interactions.

Properties

IUPAC Name

3-amino-N,N-dimethylcyclobutane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-9(2)7(10)5-3-6(8)4-5/h5-6H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONIESYKKCIPEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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